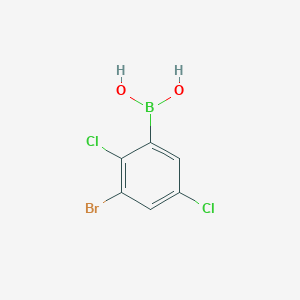

3-Bromo-2,5-dichlorophenylboronic acid

Beschreibung

The exact mass of the compound this compound is 267.88648 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-bromo-2,5-dichlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPASQAXQSYNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265044 | |

| Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-17-3 | |

| Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-2,5-dichlorophenylboronic acid

This guide provides an in-depth technical analysis of 3-Bromo-2,5-dichlorophenylboronic acid , a highly specialized organoboron intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1]

CAS No: 2121513-17-3 Molecular Formula: C₆H₄BBrCl₂O₂ Molecular Weight: 269.72 g/mol [1]

Part 1: Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), This compound serves as a critical "linchpin" scaffold.[1] Its value lies in its orthogonal reactivity profile . The molecule presents three distinct handles for chemical modification—a boronic acid, a bromine, and two chlorines—each with a different activation energy threshold.

This allows medicinal chemists to perform iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in a predictable sequence, building complex poly-substituted arenes without the need for protecting groups. The 2,5-dichloro substitution pattern also imparts specific steric and electronic properties, often used to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity in late-stage drug candidates.

Part 2: Chemical Identity & Structural Analysis[1]

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 2121513-17-3 | Specific to the 3-Br-2,5-Cl isomer.[1] |

| SMILES | OB(O)C1=C(Cl)C(Br)=CC(Cl)=C1 | Defines connectivity.[1][2] |

| Appearance | White to off-white powder | Typical of halo-phenylboronic acids.[1] |

| Purity Grade | Typically ≥95% (HPLC) | Often contains varying amounts of boroxine (anhydride). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; susceptible to protodeboronation in hot aqueous base. |

| Melting Point | >300°C (Decomposition) | Boronic acids often dehydrate to boroxines before melting. |

Structural Logic: The "Crowded" Core

The 1,2,3,5-substitution pattern creates a sterically congested environment, particularly around the boronic acid moiety.

-

C2-Chlorine (Ortho): This substituent exerts a steric "ortho-effect."[1] While it protects the C-B bond from facile oxidation, it also retards the rate of transmetallation in Suzuki couplings, often necessitating the use of specialized phosphine ligands (e.g., SPhos, XPhos) to drive reactivity.

-

C3-Bromine: Positioned between the C2-Cl and C4-H, this site remains accessible for subsequent cross-coupling but is electronically deactivated relative to a simple bromobenzene due to the inductive withdrawal of the adjacent chlorine.[1]

Part 3: Synthesis Protocol (Cryogenic Borylation)

The most robust route to high-purity this compound utilizes a Lithium-Halogen Exchange strategy starting from the symmetric precursor 1,3-dibromo-2,5-dichlorobenzene .[1] This method avoids the regio-selectivity issues inherent in electrophilic aromatic substitution.[1]

Reaction Workflow

Precursor: 1,3-Dibromo-2,5-dichlorobenzene (Symmetric) Reagents: n-Butyllithium (n-BuLi), Trimethyl borate (B(OMe)₃), THF (anhydrous).[1]

-

Solvation: Dissolve 1,3-dibromo-2,5-dichlorobenzene in anhydrous THF under Argon atmosphere.

-

Cryogenic Cooling: Cool the solution to -78°C . This temperature is critical to prevent "benzyne" formation or lithium scrambling.

-

Lithiation (The Key Step): Add n-BuLi (1.05 eq) dropwise.[1]

-

Borylation: Add Trimethyl borate (1.2 eq) rapidly at -78°C. The lithium species attacks the boron, forming the boronate "ate" complex.

-

Hydrolysis: Warm to room temperature and quench with aqueous HCl (2M). This hydrolyzes the methyl esters to the free boronic acid.

Visualization: Synthesis Pathway

Figure 1: Selective synthesis via mono-lithiation of a symmetric precursor.

Part 4: Reactivity & Applications (The Selectivity Ladder)

The primary utility of this molecule is its ability to undergo chemoselective transformations. The reactivity order of the functional groups allows for "programmed" synthesis.

The Hierarchy of Reactivity

-

Tier 1: Boronic Acid (C-B): Reacts first in Suzuki-Miyaura couplings.[1]

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.

-

Outcome: The Boron is replaced by an Aryl group.[5] The Br and Cl atoms remain intact.

-

-

Tier 2: Bromine (C-Br): Reacts second.[1]

-

Tier 3: Chlorine (C-Cl): Reacts third (optional).

-

Conditions: Specialized ligands (e.g., Buchwald dialkylbiarylphosphines), strong bases (KOtBu).

-

Outcome: Final functionalization.

-

Visualization: Orthogonal Functionalization Logic

Figure 2: Sequential functionalization strategy utilizing the reactivity gap between B, Br, and Cl.

Handling & Stability[1]

-

Protodeboronation: The presence of the ortho-chloro group (C2) and the electron-withdrawing nature of the ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions.[1]

-

Mitigation: Use mild bases (e.g., K₃PO₄ or CsF) and anhydrous conditions where possible.

-

-

Boroxine Cycle: In solid form, the material exists in equilibrium with its trimeric anhydride (boroxine). This is reversible; adding water or protic solvents during the reaction reforms the monomeric acid.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5][9] Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki selectivity).

-

Chemsrc. (2025).[8][10] this compound Properties and Related Compounds. Retrieved from [Link][1]

Sources

- 1. 1186403-17-7|(3-Bromo-5-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromo-2,5-dichlorobenzoic acid | CAS#:855202-79-8 | Chemsrc [chemsrc.com]

Molecular weight and formula of 3-Bromo-2,5-dichlorophenylboronic acid

An In-Depth Technical Guide to 3-Bromo-2,5-dichlorophenylboronic Acid for Advanced Research Applications

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, serving as critical building blocks in the synthesis of complex molecules. Their stability, moderate reactivity, and low toxicity make them ideal reagents for a wide array of chemical transformations. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a cornerstone of carbon-carbon bond formation, a process so significant it was recognized with the 2010 Nobel Prize in Chemistry. Within the vast family of boronic acids, halogenated phenylboronic acids are particularly valuable synthons, enabling the strategic introduction of functionalized aryl motifs into target structures.

This guide provides a comprehensive technical overview of this compound, a trifunctionalized reagent offering multiple points for molecular elaboration. Designed for researchers, chemists, and drug development professionals, this document details the compound's core properties, explores its primary application in the Suzuki-Miyaura coupling with mechanistic insight, presents a detailed experimental workflow, and outlines essential safety and handling protocols.

Core Chemical Properties and Identifiers

This compound is a white to off-white solid at room temperature. Its structure features a phenyl ring substituted with a boronic acid group, a bromine atom, and two chlorine atoms. This substitution pattern provides a versatile platform for sequential, site-selective cross-coupling reactions, making it a valuable intermediate in multistep syntheses.

The key quantitative and identifying data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (3-Bromo-2,5-dichlorophenyl)boronic acid | - |

| CAS Number | 2121513-17-3 | [1] |

| Molecular Formula | C₆H₄BBrCl₂O₂ | [2] |

| Molecular Weight | 269.72 g/mol | Calculated |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Canonical SMILES | B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O | - |

| InChI Key | Not available | - |

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon single bond between the boronic acid's aryl group and an organic halide or triflate, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a three-stage catalytic cycle.

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) intermediate.[2][5]

-

Transmetalation : The boronic acid must first be activated by a base (e.g., carbonate, phosphate). This activation forms a more nucleophilic boronate species (-[B(OH)₃]⁻), which facilitates the transfer of the aryl group (in this case, the 3-bromo-2,5-dichlorophenyl moiety) from the boron atom to the palladium center. The halide or other leaving group on the Pd(II) complex is displaced, resulting in a new diorganopalladium(II) species.[3][5]

-

Reductive Elimination : In the final step, the two organic groups (R¹ and the 3-bromo-2,5-dichlorophenyl group) on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-Ar). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

The presence of three distinct halogen atoms (one bromine, two chlorines) on the this compound allows for potential sequential couplings, as the reactivity of C-X bonds towards oxidative addition typically follows the trend C-I > C-Br > C-Cl.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating framework for the coupling of this compound with a generic aryl bromide.

Causality Behind Component Selection:

-

Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are often more stable and are reduced in situ to the active Pd(0) species. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium center and modulating its reactivity.

-

Base: An inorganic base is essential for activating the boronic acid. K₂CO₃ or Cs₂CO₃ are common choices; their strength and solubility can significantly impact reaction rates.

-

Solvent: A polar aprotic solvent system, often with water, is typical. Dioxane/water or Toluene/ethanol/water mixtures are effective as they help to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: Pd(0) complexes are sensitive to oxidation by air. Therefore, the reaction must be assembled and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Step-by-Step Methodology

-

Reagent Preparation:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide partner (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Add the base (e.g., K₂CO₃, 2.5 eq).

-

-

Reaction Setup:

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

-

-

Reaction Execution and Monitoring:

-

Lower the flask into a pre-heated oil bath set to the desired temperature (typically 80-100 °C).

-

Allow the reaction to stir vigorously for the planned duration (e.g., 4-24 hours).

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.

-

Safety and Handling

While boronic acids are generally less toxic than many other organometallic reagents, proper handling is crucial. Based on safety data for structurally similar compounds, this compound should be treated as an irritant.[3][4][6]

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[6]

-

Eye Irritation: Causes serious eye irritation (H319).[6]

-

Respiratory Irritation: May cause respiratory irritation (H335).[7]

Personal Protective Equipment (PPE)

| Protection | Specification | Rationale |

| Eye/Face | Chemical safety goggles or face shield. | Protects against dust particles and splashes.[6] |

| Hand | Nitrile or other chemically resistant gloves. | Prevents direct skin contact.[6] |

| Body | Standard laboratory coat. | Prevents contamination of personal clothing.[3] |

| Respiratory | Use in a well-ventilated fume hood. | Avoids inhalation of fine dust particles.[3][7] |

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[3][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[3][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The distinct reactivity of its halogen substituents offers chemists the potential for controlled, sequential functionalization. By understanding its chemical properties, adhering to mechanistically sound protocols, and observing strict safety measures, researchers can effectively leverage this powerful reagent to advance their scientific and developmental objectives.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

2121513-17-3 | this compound | Boroncore. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

-

3,5-Dichlorophenyl Boronic Acid - ChemBK. (2024, April 10). [Link]

Sources

- 1. 2121513-17-3 | this compound | Boroncore [boroncore.com]

- 2. 4-Bromo-3,5-dichlorophenyl boronic acid [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Technical Whitepaper: Comparative Analysis of 3-Bromo-2,5-dichlorophenylboronic Acid and its Pinacol Ester

The following technical guide details the comparative analysis, handling, and application of 3-Bromo-2,5-dichlorophenylboronic acid versus its pinacol ester derivative.

Executive Summary

In medicinal chemistry, the choice between a free boronic acid and its pinacol ester is rarely arbitrary. For the specific scaffold 3-Bromo-2,5-dichlorophenyl , this decision is critical due to the moiety's high electron deficiency and steric crowding.

While the Acid (CAS 2121513-17-3) offers superior atom economy and immediate reactivity, it suffers from rapid protodeboronation and purification challenges. The Pinacol Ester (CAS 2121515-15-7) serves as a lipophilic "prodrug" for the boron species, enabling silica gel purification and enhanced storage stability, albeit at the cost of atom economy and the requirement for in situ activation.

This guide provides the decision framework, experimental protocols, and mechanistic insights required to utilize these reagents effectively in drug discovery workflows.

Chemical & Physical Profile

The presence of halogens at the 2, 3, and 5 positions creates a unique electronic environment. The electron-withdrawing nature of the chlorine atoms renders the boron center highly Lewis acidic, while the ortho-chloro substituent introduces steric strain.

| Feature | This compound | Pinacol Ester Derivative |

| Structure | Free acid: -B(OH)₂ | Cyclic diol ester: -B(OCMe₂)₂ |

| CAS Number | 2121513-17-3 | 2121515-15-7 |

| Molecular Weight | ~269.7 g/mol | ~351.8 g/mol |

| Physical State | White to off-white solid | White solid or viscous oil |

| Lipophilicity (LogP) | Low (Polar, H-bond donor) | High (Non-polar, lipophilic) |

| Atom Economy | High (Optimal for scale-up) | Lower (Waste generated: pinacol) |

| Purification | Crystallization / Acid-Base Extraction | Silica Gel Chromatography |

| Storage Stability | Low (Prone to dehydration/protodeboronation) | High (Stable at RT, resistant to hydrolysis) |

Mechanistic Analysis: Stability vs. Reactivity[1]

The Protodeboronation Risk

The 3-Bromo-2,5-dichlorophenyl ring is electron-poor.[1] In basic aqueous media (standard Suzuki conditions), the C-B bond is susceptible to heterolytic cleavage (protodeboronation), replacing the boron with a hydrogen atom.[2]

-

Mechanism: Base attacks the boron to form a boronate "ate" complex. Due to the electron-withdrawing chlorines, the aryl ring stabilizes the negative charge, facilitating the cleavage of the C-B bond before transmetallation to Palladium can occur.

-

Implication: The Acid is at high risk during slow reactions. The Ester releases the active species slowly, potentially keeping the concentration of the vulnerable "ate" complex low, though it does not eliminate the risk entirely once hydrolyzed.

Transmetallation Kinetics

-

Acid: Enters the catalytic cycle directly upon base activation.

-

Ester: Must undergo hydrolysis (releasing pinacol) or direct transmetallation (slower) to participate. This "slow release" can be advantageous in preventing homocoupling but requires optimized conditions (e.g., higher water content or specific bases like

).

Visualization: Reaction Pathway & Failure Modes

Caption: Mechanistic pathway highlighting the critical "Ate" complex intermediate where competition between productive transmetallation and destructive protodeboronation occurs.

Experimental Protocols

Protocol A: Synthesis of Pinacol Ester from Acid

Use this when purification of the acid is failing or to store the building block.

-

Reagents: this compound (1.0 equiv), Pinacol (1.1 equiv),

(anhydrous, 2.0 equiv). -

Solvent: Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve the boronic acid and pinacol in DCM (0.2 M).

-

Add

to act as a water scavenger (driving equilibrium). -

Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Acid streaks; Ester moves as a distinct spot).

-

Workup: Filter off solids. Concentrate filtrate.

-

Purification: Pass through a short pad of silica gel (Eluent: Hexanes/EtOAc 9:1).

-

-

Validation:

NMR should show a singlet at ~1.3 ppm (12H) for the pinacol methyls.

Protocol B: Optimized Suzuki Coupling (Using the Ester)

Designed to minimize protodeboronation of the electron-deficient ring.

-

Reagents: Aryl Halide (1.0 equiv), Pinacol Ester (1.2 equiv),

(0.05 equiv), -

Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is essential to hydrolyze the ester.

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reagents in a sealed vial.

-

Heat to 80°C. Avoid overheating (>100°C) to prevent C-B cleavage.

-

Troubleshooting: If protodeboronation is observed (formation of 1-bromo-2,5-dichlorobenzene), switch to anhydrous conditions using Buchwald's Precatalysts (e.g., XPhos Pd G2) and

in Toluene/Butanol.

-

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your campaign.

Caption: Decision logic for selecting between Boronic Acid and Pinacol Ester based on purification needs, scale, and stability.

Summary of Trade-offs

| Parameter | Boronic Acid | Pinacol Ester |

| Purification | Difficult (Polar, streaks on silica) | Excellent (Behaves like standard organic molecule) |

| Reaction Rate | Fast (Direct transmetallation) | Slower (Requires hydrolysis/activation) |

| Atom Economy | High | Low (Pinacol is a byproduct) |

| Storage | Poor (Hygroscopic, trimerizes to boroxine) | Excellent (Stable shelf life) |

| Cost | Generally Cheaper | More Expensive (Added processing step) |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.[4] Link

-

Sigma-Aldrich. (n.d.). This compound pinacol ester Product Page. Link

-

Boroncore. (n.d.). This compound (CAS 2121513-17-3).[5] Link

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2121513-17-3 | this compound | Boroncore [boroncore.com]

Applications of 3-Bromo-2,5-dichlorophenylboronic acid in medicinal chemistry

Strategic Applications of 3-Bromo-2,5-Dichlorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide to Polyhalogenated Scaffold Diversification

Executive Summary: The Polyhalogenated Advantage

In contemporary drug discovery, the exploration of novel chemical space relies heavily on highly functionalized, densely substituted building blocks. This compound (CAS: 2121513-17-3) represents a masterclass in scaffold design. As a 1,2,3,5-tetrasubstituted arene, it serves as a "tri-orthogonal linchpin." It allows medicinal chemists to perform sequential, site-selective cross-coupling reactions, enabling the rapid generation of complex biaryl systems while simultaneously programming critical physicochemical properties—such as metabolic stability, halogen bonding, and atropisomerism—directly into the active pharmaceutical ingredient (API).

This whitepaper provides an authoritative, field-proven guide to leveraging this specific scaffold, detailing the causality behind its orthogonal reactivity, optimized synthetic protocols, and its profound impact on rational drug design.

Structural Anatomy & The Logic of Orthogonal Reactivity

The utility of this compound stems from its distinct hierarchy of bond activation. In a single aromatic core, three different reactive handles are present:

-

C1 - Boronic Acid[B(OH)₂]: The most reactive site, primed for Suzuki-Miyaura cross-coupling.

-

C3 - Bromide (Br): An intermediate electrophile, inert under mild Suzuki conditions but readily activated by palladium for Buchwald-Hartwig aminations or secondary Suzuki couplings once the boronic acid is consumed[1].

-

C2 & C5 - Chlorides (Cl): Highly inert under standard cross-coupling conditions, serving primarily as steric shields and metabolic blockers, but accessible for late-stage functionalization (LSF) using specialized N-heterocyclic carbene (NHC) palladium catalysts[2].

This differential reactivity allows for chemoselective sequential functionalization without the need for cumbersome protection/deprotection steps[1].

Fig 1: Tri-Orthogonal Functionalization Pathway of this compound.

Self-Validating Experimental Methodologies

Working with heavily substituted arenes requires precise catalytic control. The ortho-chloro group at C2 creates immense steric hindrance around the C1-boronic acid, which can severely retard transmetalation and lead to protodeboronation if standard catalysts (e.g., Pd(PPh₃)₄) are used[3].

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C1

To overcome the steric bulk of the ortho-chloro group, highly active, sterically demanding ligands such as SPhos or NHC-based catalysts (e.g., PEPPSI-IPr) are required[4],[2].

-

Reagents: this compound (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/H₂O (10:1). Causality: K₃PO₄ is chosen over Na₂CO₃ because its higher solubility in biphasic organic systems provides the stronger basicity necessary to accelerate the transmetalation of hindered boronic acids.

-

Procedure:

-

Degas the solvent mixture via argon sparging for 15 minutes.

-

Charge a Schlenk flask with the aryl iodide, boronic acid, Pd(OAc)₂, and SPhos.

-

Add the degassed solvent and K₃PO₄. Heat to 80 °C for 12 hours under argon.

-

-

System Validation: Monitor via LC-MS. The target biaryl mass must exhibit a distinct 3:1 isotopic cluster (M and M+2 peaks), confirming the C3-bromine atom remains unreacted. Furthermore, ¹H NMR of the crude mixture will show two distinct doublets with a meta-coupling constant (J ≈ 2.0 Hz) corresponding to the protons at C4 and C6, confirming the structural integrity of the polyhalogenated ring.

Protocol B: Site-Selective Amination at C3 (C-Br Activation)

Once the C1 position is functionalized, the C3-bromide becomes the primary electrophile.

-

Reagents: Biaryl intermediate from Protocol A (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane (Anhydrous).

-

Procedure: Heat the mixture at 100 °C for 16 hours. Causality: XPhos is specifically selected because its bulky dicyclohexylphosphino group promotes rapid reductive elimination, preventing competitive activation of the adjacent C2/C5 C-Cl bonds.

-

System Validation: Analyze via ¹H NMR. The chemical shift of the C4 proton (situated between the newly formed C-N bond and the C5-Cl) will shift significantly upfield due to the electron-donating nature of the amine. Retention of a 9:6:1 isotopic pattern in MS confirms the two C-Cl bonds remain intact.

Physicochemical & Pharmacokinetic Impact in Drug Design

Beyond its synthetic utility, incorporating the 3-bromo-2,5-dichloro scaffold fundamentally alters the pharmacological profile of a drug candidate.

Quantitative Impact Analysis

| Parameter | Impact of 3-Bromo-2,5-dichloro Scaffold | Medicinal Chemistry Rationale |

| Lipophilicity (LogP) | Significant Increase (+1.5 to +2.5 units) | Polyhalogenation displaces ordered water molecules, driving entropically favored binding in hydrophobic pockets. |

| Metabolic Stability | Exceptionally High | Halogenation at C2, C3, and C5 sterically and electronically blocks Cytochrome P450-mediated aromatic oxidation. |

| Conformational Flexibility | Severely Restricted | The C2-chloro group forces the C1-biaryl axis out of planarity, reducing entropic penalty upon target binding. |

| Target Engagement | Enables Halogen Bonding | C-Br and C-Cl bonds present highly directional σ-holes that act as Lewis acids to engage protein backbones[5]. |

The Role of Halogen Bonding (σ-Hole Interactions)

Historically viewed merely as lipophilic bulk, halogens are now recognized for their ability to form highly directional non-covalent interactions[5]. Chlorine and bromine possess a "σ-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom, directly opposite the carbon-halogen bond[6]. The C3-Br and C5-Cl atoms in this scaffold can act as potent Lewis acids, forming orthogonal bonds with electron-rich Lewis bases (such as the carbonyl oxygen of a protein backbone), significantly driving target affinity and residence time[6].

Programming Atropisomerism

Atropisomerism is a form of axial chirality arising from hindered rotation about a single bond[7]. LaPlante classifies atropisomers based on their half-life of racemization at 37 °C: Class 1 (t₁/₂ < 60 s), Class 2 (60 s < t₁/₂ < 4.5 years), and Class 3 (t₁/₂ > 4.5 years)[8].

By coupling this compound with another ortho-substituted arene, the steric clash between the C2-chloro group and the adjacent ring forces the molecule into a rigid, non-planar conformation. This conformational locking (often resulting in stable Class 2 or Class 3 atropisomers) is a highly sought-after design strategy[8]. It preorganizes the drug into its bioactive conformation, drastically reducing off-target promiscuity (e.g., preventing planar intercalation into DNA or hERG channels)[7].

Fig 2: Decision logic for utilizing ortho-halogenated scaffolds to induce stable atropisomerism.

Conclusion

This compound is far more than a simple cross-coupling reagent. It is a highly engineered molecular chassis. By mastering its orthogonal reactivity, medicinal chemists can rapidly execute complex diversity-oriented syntheses. Furthermore, the strategic placement of its halogens provides built-in metabolic resistance, enables sophisticated halogen bonding, and allows for the precise control of 3D molecular architecture via atropisomerism.

References

-

[7] Atropisomerism in medicinal chemistry: challenges and opportunities. PubMed Central (PMC). Available at:

-

[6] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at:

-

[3] DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at:

-

[4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at:

-

[8] Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available at:

-

[5] Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at:

-

[2] Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Chemistry Portal. Available at:

-

[1] 3-Bromo-5-iodo-4-methoxybenzaldehyde | Site-Selective Cross-Coupling of Polyhalogenated Arenes. Benchchem. Available at:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]

- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,5-Dichlorophenylboronic Acid

Executive Summary & Substrate Profiling

3-Bromo-2,5-dichlorophenylboronic acid is a highly versatile, densely functionalized building block utilized in the synthesis of complex pharmaceuticals and agrochemicals. However, deploying this molecule as a nucleophile in a Suzuki-Miyaura cross-coupling presents a triad of significant chemical challenges:

-

Chemoselectivity Risk: The presence of a reactive C–Br bond on the boronic acid itself makes the molecule prone to competitive oxidative addition, leading to undesired self-condensation (oligomerization).

-

Steric Hindrance: The chlorine atom at the 2-position (ortho to the boronic acid) creates a substantial steric shield, physically impeding the transmetalation step.

-

Electronic Deactivation: The cumulative electron-withdrawing effect of three halogens (two chlorides, one bromide) drastically reduces the electron density of the boronic acid moiety, further slowing transmetalation.

This application note provides a field-proven, causality-driven methodology to achieve high-yielding, chemoselective cross-coupling while preserving the internal C–Br bond for downstream functionalization.

Mechanistic Causality & Reaction Design (E-E-A-T)

To successfully couple this recalcitrant substrate, the reaction conditions must be engineered to kinetically favor the desired pathway while suppressing side reactions.

Controlling Oxidative Addition

The fundamental mechanism of the [1] begins with the oxidative addition of the Palladium(0) catalyst into an aryl halide. To prevent the catalyst from inserting into the internal C–Br bond of our substrate, the external electrophile must be an Aryl Iodide (Ar–I) . We specifically select Pd(PPh₃)₄ as the catalyst because its large bite angle and moderate electron density impart a massive kinetic preference for weaker C–I bonds over C–Br bonds. Highly active, electron-rich Buchwald precatalysts (e.g., XPhos Pd G2) should be avoided here, as they are too reactive and will indiscriminately activate the internal C–Br bond, leading to polymerization.

Overcoming Steric and Electronic Deactivation during Transmetalation

Transmetalation is the rate-limiting step for electron-deficient, sterically hindered boronic acids. The neutral boronic acid is not nucleophilic enough to transfer its aryl group to the Pd(II) complex. As detailed by the [2], the addition of a base is strictly required to convert the boronic acid into a highly reactive, electron-rich trihydroxyboronate anion

We utilize a biphasic solvent system of Toluene/Ethanol/Water (2:1:1) with Na₂CO₃ . The protic environment (water/ethanol) is essential for boronate formation, while Na₂CO₃ provides sufficient basicity to drive the reaction without causing the rapid protodeboronation (loss of the boronic acid group) often seen when using stronger bases like KOtBu or Ba(OH)₂ with electron-deficient substrates.

Mandatory Visualization: Divergent Reaction Pathways

The following diagram illustrates the kinetic control required to navigate the competing pathways in this chemoselective coupling.

Fig 1: Chemoselective divergent pathways in the Suzuki coupling of bromophenylboronic acids.

Data Presentation: Catalyst & Base Selection Matrix

To ensure robust experimental design, the following matrix summarizes the quantitative and qualitative outcomes of various condition combinations for this specific substrate class.

| Catalyst System (Loading) | Base & Solvent System | Chemoselectivity (C–I vs C–Br) | Boronic Acid Activation | Overall Recommendation |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / PhMe:EtOH:H₂O | Excellent (>95:5) | Moderate | Optimal for preserving the internal C–Br bond. |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ / Dioxane:H₂O | Good (~85:15) | High | Alternative if extreme steric hindrance stalls transmetalation. |

| XPhos Pd G2 (2 mol%) | KOtBu / THF | Poor (<40:60) | Very High | Not Recommended . Rapidly activates C–Br, causing self-condensation. |

Experimental Protocol: Chemoselective Biaryl Synthesis

This protocol is designed as a self-validating system. Strict adherence to degassing and temperature control is required to prevent catalyst oxidation and protodeboronation, which are common failure modes in [3].

Reagents & Stoichiometry

-

External Electrophile: Aryl Iodide (Ar–I) (1.0 equiv, 1.0 mmol)

-

Nucleophile: this compound (1.1 equiv, 1.1 mmol)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

-

Base: Sodium carbonate (Na₂CO₃) (2.5 equiv, 2.5 mmol)

-

Solvent: Toluene / Ethanol / Deionized Water (2:1:1 ratio, 10 mL total volume)

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide (1.0 mmol) and this compound (1.1 mmol).

-

Solvent Preparation & Degassing: In a separate flask, prepare the Toluene/EtOH/H₂O (2:1:1) mixture. Sparge the solvent mixture with ultra-pure Argon or Nitrogen gas for at least 20 minutes. Causality note: Dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species and promote oxidative homocoupling of the boronic acid.

-

Base Addition: Add Na₂CO₃ (2.5 mmol) to the reaction flask, followed by the degassed solvent mixture (10 mL).

-

Catalyst Introduction: Briefly purge the reaction flask with Argon. Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon. Seal the flask.

-

Heating: Submerge the flask in a pre-heated oil bath at 75 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

-

Self-Validation Checkpoint (2 Hours):

-

Withdraw a 50 µL aliquot of the organic layer via syringe.

-

Dilute with 1 mL Acetonitrile and analyze via LC-MS.

-

Validation Metric: Look for the mass of the desired product. Crucially, check for a mass peak corresponding to

or similar polymeric masses. If oligomer peaks exceed 5% relative abundance, immediately cool the reaction to 60 °C to suppress the competing C–Br oxidative addition pathway.

-

-

Workup: Upon complete consumption of the Aryl Iodide (typically 4–6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the chemoselectively coupled biaryl product.

References

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Application Notes & Protocols: Synthesis of Biaryl Compounds Using 3-Bromo-2,5-dichlorophenylboronic Acid

Introduction: The Indispensable Role of Biaryl Scaffolds and the Utility of Polychlorinated Boronic Acids

Biaryl structures are fundamental motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials.[1][2] Their synthesis has been a central theme in organic chemistry, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as a particularly robust and versatile method.[3][4] This reaction's success is largely due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[5][6]

This guide focuses on a specific, highly functionalized building block: 3-Bromo-2,5-dichlorophenylboronic acid . The strategic placement of bromine and chlorine atoms on the phenylboronic acid core offers a unique platform for selective and sequential cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical palladium-catalyzed conditions allows for a stepwise approach to constructing complex, unsymmetrical biaryl compounds.[7] This controlled reactivity is of paramount importance in drug discovery and development, where precise structural modifications are key to optimizing pharmacological profiles.

These application notes will provide a comprehensive overview of the synthesis of biaryl compounds using this compound, with a detailed focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and present data to guide researchers in leveraging this versatile reagent for their synthetic endeavors.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our subject boronic acid) and an organic halide or triflate.[8] The catalytic cycle, which is the heart of this transformation, can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][9]

-

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with the aryl halide (in our case, the C-Br bond of this compound is the more reactive site). The palladium inserts itself into the carbon-halogen bond, resulting in a square planar palladium(II) complex.[3][10]

-

Transmetalation: This is often the rate-determining step. The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial here, as it facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.[8][11]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product. This step also regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[9][10]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization may be necessary for specific substrates.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald pre-catalyst)[11]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[5]

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)[12]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst (typically 1-5 mol%) and any necessary ligands under an inert atmosphere (e.g., in a glovebox). Add the catalyst/ligand mixture to the reaction flask.

-

Solvent Addition: Degas the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.[12] Add the degassed solvent to the reaction flask via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][13]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired biaryl product. The following table provides a summary of typical conditions and considerations for optimizing the Suzuki-Miyaura coupling with polychlorinated aromatic compounds.

| Parameter | Common Choices | Considerations & Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) | For challenging couplings involving aryl chlorides, more electron-rich and bulky phosphine ligands (Buchwald-type) are often more effective.[12] Pd(PPh₃)₄ is a good starting point for many reactions.[14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The strength of the base can influence the rate of transmetalation. K₃PO₄ and Cs₂CO₃ are often effective for a wide range of substrates.[5][13] For base-sensitive functional groups, milder bases like K₂CO₃ may be preferred. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | The addition of water as a co-solvent often accelerates the reaction.[10] The choice of solvent can also affect the solubility of the reagents and the stability of the catalyst. |

| Temperature | 80 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Optimization is often required.[5] |

Troubleshooting Common Issues

-

Low or No Conversion: This could be due to an inactive catalyst, insufficient degassing of solvents (leading to catalyst oxidation), or a suboptimal choice of base or solvent. Consider using a fresh batch of catalyst and ensuring all reagents and solvents are anhydrous and properly degassed.[12]

-

Homocoupling of Boronic Acid: The formation of a symmetrical biaryl from the boronic acid starting material can occur, particularly in the presence of oxygen.[10] Thorough degassing and maintaining an inert atmosphere are crucial to minimize this side reaction.

-

Protodeborylation: This is the cleavage of the C-B bond, leading to the formation of 1,3-dichloro-2-bromobenzene. This can be promoted by high temperatures and strongly basic or acidic conditions. Using milder conditions may help to mitigate this issue.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. Its differential reactivity allows for selective and sequential Suzuki-Miyaura cross-coupling reactions, providing a powerful tool for medicinal chemists and materials scientists. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can effectively utilize this reagent to construct novel molecular architectures with a high degree of control and efficiency. The protocols and insights provided in these application notes serve as a solid foundation for the successful implementation of this compound in a variety of synthetic applications.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Molander, G. A., & Brown, A. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4844–4847. [Link]

-

Molander, G. A., & Brown, A. R. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4844–4847. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. Molecules, 23(12), 3326. [Link]

-

Buchwald, S. L., & Wolfe, J. P. (2009). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. Retrieved from [Link]

-

Silva, A. M. S., & Santos, M. M. M. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing biaryl compounds.

-

ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

-

American Elements. (n.d.). (3-Bromo-2-chlorophenyl)boronic acid. Retrieved from [Link]

-

Deb, M., & Kumar, S. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(23), 5432. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,5-dichlorophenol. Retrieved from [Link]

-

Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

Sources

- 1. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Protocol for reacting 3-Bromo-2,5-dichlorophenylboronic acid with aryl halides

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,5-dichlorophenylboronic Acid

Executive Summary & Scope

This technical guide outlines the optimized protocol for utilizing This compound (CAS 2121513-17-3) as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

The Challenge: This building block presents a unique "chemoselectivity paradox." It contains a boronic acid (nucleophile) and multiple halogens (potential electrophiles: 3-Br, 2-Cl, 5-Cl).[1] The primary objective is to engage the C–B bond in cross-coupling while leaving the C–Br and C–Cl bonds intact for downstream diversification.

Key Success Factors:

-

Steric Management: The chlorine at the 2-position creates ortho-steric hindrance, requiring highly active catalytic systems.

-

Chemoselectivity: Preventing "homocoupling" or polymerization where the catalyst oxidatively adds to the 3-Br of the starting material.

-

Stability: Mitigating protodeboronation, a common failure mode for electron-deficient, polyhalogenated aryl boronic acids.

Mechanistic Insight & Catalyst Selection

To achieve high yields, one must understand the competition between the desired cross-coupling and side reactions.

The Chemoselectivity Hierarchy

In a standard Suzuki reaction, the oxidative addition rate of Palladium (Pd) into carbon-halogen bonds follows the order: C–I > C–Br > C–Cl . Since our boronic acid contains a C–Br bond, it competes with the external electrophile (Ar-X).

-

Scenario A (Ideal): Partner is an Aryl Iodide (Ar-I) .

-

Scenario B (Challenging): Partner is an Aryl Bromide (Ar-Br) .[6]

Ligand Choice: The "Buchwald" Advantage

For this substrate, standard ligands like PPh₃ (Tetrakis) often fail due to the steric bulk of the 2-chloro substituent.

-

Recommended: SPhos or XPhos . These dialkylbiaryl phosphine ligands form monoligated Pd(0) species that are highly active for oxidative addition and sufficiently bulky to facilitate transmetallation with hindered boronic acids.

-

Alternative: Pd(dppf)Cl₂ . Excellent for preventing dehalogenation side reactions.

Experimental Protocol

Method A: High-Fidelity Coupling (Recommended for Aryl Iodides/Activated Bromides)

Best for preserving the 3-Br/2,5-Cl scaffold.

Reagents:

-

Substrate A: this compound (1.2 equiv)[1]

-

Substrate B: Aryl Halide (1.0 equiv)[7]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with Substrate B (1.0 mmol), Boronic Acid (1.2 mmol, 323 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

-

Base Addition: Add degassed 2.0 M K₂CO₃ (1.5 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Vigorously stir (1000 rpm).

-

Note: Do not exceed 90°C to minimize protodeboronation.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Method B: Challenging Partners (Sterically Hindered or Deactivated Aryl Bromides)

Uses a precatalyst system for maximum turnover.

Reagents:

-

Catalyst: XPhos Pd G2 (2-4 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid)

-

Solvent: THF : Water (10:1 ratio)

Procedure:

-

Charge vial with Boronic Acid (1.3 equiv), Aryl Bromide (1.0 equiv), XPhos Pd G2, and solid K₃PO₄.

-

Evacuate and backfill with Argon (3x).

-

Add THF/Water mixture.

-

Stir at 60°C . The lower temperature is permitted by the highly active catalyst and preserves the halogen handle.

Data Summary & Troubleshooting

Reaction Performance Matrix

| Partner Electrophile (Ar-X) | Recommended Catalyst | Base | Temp | Expected Yield | Primary Risk |

| 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 80°C | >90% | Minimal |

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | 80°C | 85-90% | Homocoupling (minor) |

| 2-Bromotoluene | XPhos Pd G2 | K₃PO₄ | 65°C | 70-80% | Steric Clashing |

| 4-Chlorotoluene | SPhos Pd G2 | K₃PO₄ | 100°C | <50% | Scrambling of Cl/Br |

Troubleshooting Guide

-

Issue: Protodeboronation (Loss of B(OH)₂ replaced by H).

-

Cause: Reaction temperature too high or base too strong.

-

Fix: Switch to anhydrous conditions using Cs₂CO₃ in DMF or Toluene at 80°C.

-

-

Issue: Homocoupling (Dimerization of Boronic Acid).

-

Cause: Oxidative addition into the 3-Br bond of the boronic acid.

-

Fix: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Aryl Halide.

-

Visualization: Decision Logic & Workflow

Caption: Catalyst selection decision tree based on the electrophilic partner's reactivity profile.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

- 1. 1186403-17-7|(3-Bromo-5-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Ligand Selection for Sterically Hindered Phenylboronic Acid Coupling

Application Note & Protocol Guide | Version 2.4

Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists. Scope: Overcoming steric barriers in Suzuki-Miyaura cross-coupling using advanced ligand architecture.

Executive Summary: The "Transmetallation Gap"

In the synthesis of biaryls, steric hindrance—particularly 2,6-disubstitution on the boronic acid or the electrophile—presents a critical kinetic bottleneck. Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) (

Successful coupling of sterically encumbered substrates requires a catalyst system that is not merely "active" but specifically engineered to:

-

Protect the active Pd(0) species from aggregation (Pd black formation).

-

Accelerate Oxidative Addition (via electron-rich centers).

-

Facilitate Transmetallation (via specific steric pockets).

-

Enforce Reductive Elimination (via bulkiness).

This guide delineates the selection of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs) to bridge this kinetic gap.

Mechanistic Insight: Why Standard Ligands Fail

The catalytic cycle for hindered substrates is governed by the competition between productive coupling and substrate decomposition.

The Failure Mode

For sterically hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid), the approach to the Palladium(II) center is physically blocked. Standard ligands like

The Solution: Dialkylbiaryl Phosphines

Ligands such as SPhos and XPhos utilize a biaryl backbone that provides a unique "secondary interaction" between the ipso-carbon of the ligand and the palladium center. This interaction stabilizes the monoligated Pd(0) species (

Visualization: The Hindered Catalytic Cycle

The following diagram highlights the critical bottlenecks (Red) and ligand-enabled solutions (Green).

Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the competition between Transmetallation and Protodeboronation in hindered systems.

Ligand Selection Matrix

Do not screen randomly. Select ligands based on the specific "pain point" of your substrate.

| Ligand Class | Top Candidate | Best Use Case | Mechanistic Advantage |

| Tier 1: The Workhorse | SPhos | General steric hindrance (e.g., ortho-methyl). High stability. | Excellent stability to air/moisture; promotes coupling of aryl chlorides. |

| Tier 2: The Heavyweight | XPhos | 2,6-disubstituted boronic acids; Heteroaryl chlorides. | Isopropyl groups provide massive bulk, forcing reductive elimination even in crowded systems. |

| Tier 3: The Specialist | RuPhos | Electron-poor or extremely hindered secondary amines/boronics. | High turnover for difficult substrates; prevents dehalogenation side reactions. |

| Tier 4: The Alternative | Pd-PEPPSI-IPr | Highly hindered alkyl-aryl couplings. | NHC ligand provides strong |

Experimental Protocols

A. Pre-Catalyst Warning

CRITICAL: Avoid generating catalysts in situ from

B. Protocol 1: High-Performance Screening (The "XPhos System")

Designed for 2,6-disubstituted boronic acids or ortho-substituted aryl chlorides.

Reagents:

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base:

(0.5 M in water) – Phosphate is superior to carbonate for hindered substrates due to better buffering. -

Solvent: THF or 1,4-Dioxane (degassed).

-

Temperature: 60°C – 80°C (Start low to prevent deboronation).

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)

-

Hindered Boronic Acid (1.5 - 2.0 equiv) Note: Excess is required due to protodeboronation.

-

XPhos Pd G4 (0.02 equiv / 2 mol%)

-

-

Solvent Addition: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Add degassed THF or Dioxane (concentration ~0.2 M wrt halide).

-

Base Addition: Add degassed 0.5 M aqueous

(2.0 - 3.0 equiv) via syringe. -

Reaction: Heat to 60°C. Monitor by HPLC/UPLC after 1 hour.

-

Checkpoint: If conversion is <10% and boronic acid is intact, increase T to 80°C.

-

Checkpoint: If boronic acid is consumed but halide remains (Protodeboronation), switch to Protocol 2 .

-

C. Protocol 2: Anhydrous Conditions (For Unstable Boronic Acids)

Used when the boronic acid degrades rapidly in the presence of water.

Reagents:

-

Catalyst: SPhos Pd G3 (2-3 mol%)

-

Base: Anhydrous

(finely ground) or -

Solvent: Anhydrous Toluene.

-

Additive: None initially; trace water is often needed for boronic acids, but for esters (BPin), anhydrous is fine.

Step-by-Step:

-

Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.5 equiv), Base (3.0 equiv), and Catalyst (0.03 equiv) to a vial inside a glovebox or under strict Argon flow.

-

Solvent: Add anhydrous Toluene.

-

Reaction: Heat to 100°C sealed.

-

Note: SPhos is exceptionally thermally stable, allowing higher temperatures to force the transmetallation of bulky groups.

-

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failure modes.

Figure 2: Logic flow for troubleshooting hindered couplings based on substrate fate.

Comparative Data: Ligand Performance

Representative yields for the coupling of 2-chloro-m-xylene with 2,6-dimethylphenylboronic acid (Tetra-ortho-substituted).

| Ligand System | Yield (24h) | Notes |

| < 5% | Failed. Protodeboronation dominant. | |

| 15% | Catalyst instability observed (Pd black). | |

| SPhos Pd G2 | 65% | Good, but slow conversion. |

| XPhos Pd G4 | 92% | Recommended. Complete conversion. |

| Pd-PEPPSI-IPr | 88% | Excellent alternative, requires higher temp (110°C). |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Merck/Sigma-Aldrich. "Buchwald Phosphine Ligands: User Guide and Application Note." Merck Technical Library. Link

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu and Suzuki-Miyaura Cross-Coupling Reactions." Chemistry - A European Journal, 2006. Link

-

BenchChem. "Troubleshooting Suzuki-Miyaura Coupling of Sterically Hindered Substrates." BenchChem Technical Support. Link

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Ligand Effects." Link

Application Notes and Protocols for the Synthesis of Heterocycles from 3-Bromo-2,5-dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of Polysubstituted Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. These structures form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-2,5-dichlorophenylboronic acid is a uniquely functionalized building block, offering a trifecta of reactive sites that can be selectively addressed to construct intricate molecular architectures. The presence of three distinct halogen atoms (one bromine and two chlorines) at specific positions, combined with the versatile boronic acid moiety, allows for a stepwise and regioselective approach to molecular elaboration. This application note provides an in-depth guide to leveraging this powerful reagent in the synthesis of heterocycles, with a focus on the underlying principles of reaction design and detailed, field-proven protocols.

The primary synthetic utilities of this compound in heterocycle synthesis are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and copper-catalyzed reactions like the Chan-Lam coupling. These methods enable the formation of key carbon-carbon and carbon-heteroatom bonds, respectively, which are foundational steps in the construction of diverse heterocyclic systems.

PART 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For this compound, this reaction is the principal pathway to introduce the polysubstituted phenyl ring onto a heterocyclic core.

Causality in Experimental Design: Why Suzuki-Miyaura?

The choice of the Suzuki-Miyaura coupling is dictated by several key factors:

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups on both coupling partners, which is crucial when working with complex heterocyclic substrates.[2]

-

Reagent Stability: Boronic acids are typically stable, easy to handle, and less toxic compared to other organometallic reagents like organotins or organozincs.[2]

-

Predictable Regioselectivity: The coupling occurs specifically at the carbon atom bearing the boronic acid group, allowing for precise control over the final structure.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a 2-(3-Bromo-2,5-dichlorophenyl)pyridine Derivative

This protocol details the coupling of this compound with a generic halopyridine to form a substituted bipyridyl system, a common scaffold in medicinal chemistry. The reactivity of organohalides in Suzuki coupling generally follows the trend I > Br > Cl.[1] Therefore, a bromo- or iodopyridine is recommended for this reaction.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Reagent/Condition | Rationale |

| Halopyridine | 2-Bromopyridine (1.0 eq) | Higher reactivity than chloropyridines, ensuring efficient oxidative addition. |

| Boronic Acid | This compound (1.2 eq) | A slight excess ensures complete consumption of the limiting halide. |

| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. Pd(dppf)Cl₂ is often effective for more challenging substrates. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Activates the boronic acid to form a more nucleophilic boronate species. Cs₂CO₃ is often used for less reactive substrates. |

| Solvent | Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst. |

Step-by-Step Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(3-Bromo-2,5-dichlorophenyl)pyridine.

Caption: Workflow for the Suzuki-Miyaura synthesis of a substituted bipyridine.

PART 2: Copper-Catalyzed Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling an arylboronic acid with an amine or an alcohol.[3][4] This reaction is particularly advantageous as it often proceeds under milder conditions than related palladium-catalyzed reactions and can be run open to the air.[3]

Causality in Experimental Design: Why Chan-Lam?

-

Mild Conditions: The reaction is often performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[5]

-

Cost-Effectiveness: Copper catalysts are significantly more abundant and less expensive than palladium catalysts.

-

Direct Heteroatom Introduction: This method allows for the direct formation of a bond between the polysubstituted aryl ring and a nitrogen or oxygen atom of a heterocyclic precursor.

The mechanism is believed to involve a Cu(II) species, which undergoes transmetalation with the boronic acid. The resulting copper-aryl species can then coordinate with the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate (formed via oxidation) yields the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) by atmospheric oxygen to complete the catalytic cycle.[4]

Protocol 2: Synthesis of a N-(3-Bromo-2,5-dichlorophenyl)imidazole

This protocol describes the N-arylation of imidazole with this compound. This reaction is a direct method for creating a linkage between the polysubstituted phenyl ring and a nitrogen atom of a heterocycle.

Table 2: Reaction Parameters for Chan-Lam Coupling

| Parameter | Recommended Reagent/Condition | Rationale |

| N-Heterocycle | Imidazole (1.0 eq) | A common and reactive N-nucleophile. |

| Boronic Acid | This compound (1.5 eq) | An excess of the boronic acid is often required to drive the reaction to completion. |

| Copper Catalyst | Cu(OAc)₂ (10-20 mol%) | A common and effective copper(II) source. |

| Ligand/Base | Pyridine or Triethylamine (2.0 eq) | Acts as both a ligand for the copper and a base to facilitate the reaction. |